

(S)-tert-butyl 3-hydroxybutanoate chemical properties

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Compound of Interest

Compound Name: (S)-tert-butyl 3-hydroxybutanoate

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An In-depth Technical Guide to (S)-tert-butyl 3-hydroxybutanoate

Abstract

(S)-tert-butyl 3-hydroxybutanoate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereochemical purity and versatile functional groups—a secondary alcohol and a tert-butyl ester—make it a crucial intermediate for creating enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

(S)-tert-butyl 3-hydroxybutanoate is a colorless to light yellow liquid at room temperature.^[1] The bulky tert-butyl group provides steric hindrance, which can influence its reactivity and confer stability to adjacent functional groups. This steric shield is a feature often exploited in drug design to modulate metabolism by cytochrome P450 enzymes.^[2]

Table 1: Physicochemical Properties of (S)-tert-butyl 3-hydroxybutanoate

Property	Value	References
Molecular Formula	C ₈ H ₁₆ O ₃	[3]
Molecular Weight	160.21 g/mol	[3][4][5]
CAS Number	82578-45-8	[4]
Appearance	Colorless to light yellow liquid	[1]
Density	0.960 g/mL at 20 °C	[6]
logP	1.099	[3][7]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	3	[7][8]
Rotatable Bonds	4	[8]
Topological Polar Surface Area	46.5 Å ²	[5]
Storage Temperature	2-8°C	[1][3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **(S)-tert-butyl 3-hydroxybutanoate**. The following data has been reported in the literature.

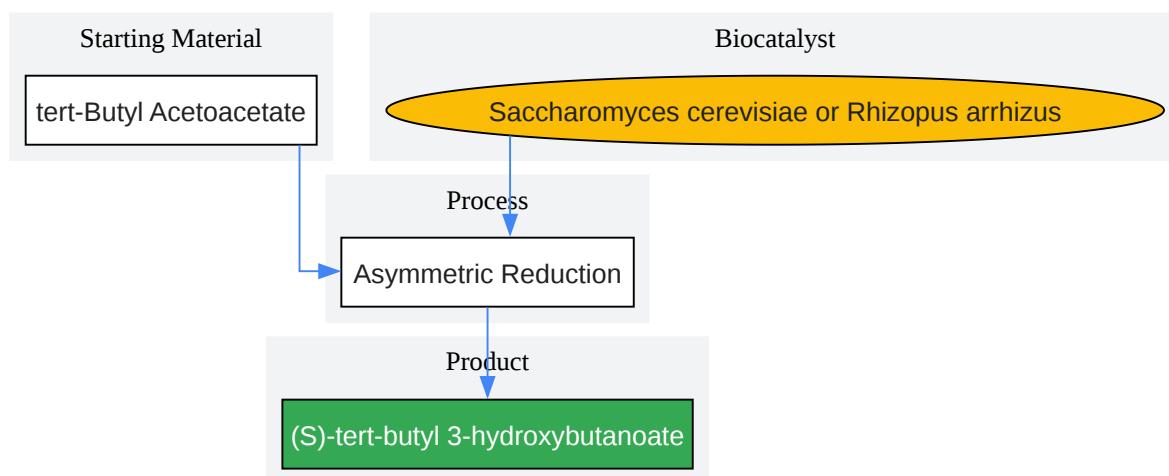
Table 2: Spectroscopic Data for **(S)-tert-butyl 3-hydroxybutanoate**

Type	Data	Reference
¹ H NMR (200 MHz, CDCl ₃)	δ 1.25 (d, 3H, CH ₃), 1.48 (s, 9H, C(CH ₃) ₃), 2.27-2.49 (m, 2H, CH ₂), 3.09 (s, 1H, OH), 4.08-4.22 (m, 1H, CHOH)	[6]
¹³ C NMR (200 MHz, CDCl ₃)	δ 22.21, 27.93, 43.79, 64.18, 80.94, 172.15	[6]
Specific Rotation [α]D ²⁶	+28.6 (c 0.483, CHCl ₃) for >99% ee	[6]

Reactivity and Synthesis

The primary utility of **(S)-tert-butyl 3-hydroxybutanoate** lies in its role as a chiral precursor. The hydroxyl and ester functionalities serve as handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures with high stereocontrol.^[4]

A common and efficient method for its synthesis is the asymmetric reduction of the prochiral ketone, tert-butyl acetoacetate. This biotransformation is often carried out using whole-cell catalysts, such as baker's yeast (*Saccharomyces cerevisiae*) or fungi like *Rhizopus arrhizus*, which provide high enantioselectivity.^{[6][9]}



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Caption: General workflow for the synthesis of **(S)-tert-butyl 3-hydroxybutanoate**.

Applications in Drug Development

(S)-tert-butyl 3-hydroxybutanoate is a key intermediate in the synthesis of a range of bioactive molecules, including antibiotics and antifungals.^[4] The defined stereocenter is often incorporated into the final active pharmaceutical ingredient (API), where stereochemistry is

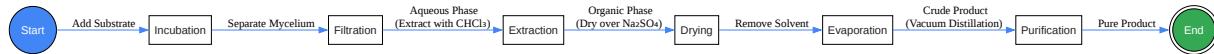
critical for efficacy and safety. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under specific conditions, or it may be carried through to the final molecule to enhance properties like cell permeability or to modulate metabolism.

Experimental Protocols

Synthesis via Bioreduction with *Rhizopus arrhizus*

This protocol is adapted from literature procedures describing the laboratory-scale synthesis of **(S)-tert-butyl 3-hydroxybutanoate**.^[6]

- **Culturing:** *Rhizopus arrhizus* mycelium is fermented for 72 hours. The mycelium is then separated from the culture broth.
- **Bioreduction:** A suspension of 10% wet mycelium in a sterilized fresh medium is prepared. An ethanol solution of tert-butyl acetoacetate (substrate) is added to the medium. The mixture is incubated on a rotary oscillator (100 rpm) for up to 8 days at room temperature.^[6]
- **Extraction:** After incubation, the mycelium is removed by filtration. The aqueous phase is combined with the mycelial washings and extracted multiple times with chloroform.^[6]
- **Purification:** The combined chloroform extracts are washed with water and dried over sodium sulfate (Na_2SO_4). The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.^{[6][10]}



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Caption: Experimental workflow for the extraction and purification of the target compound.

Safety and Handling

(S)-tert-butyl 3-hydroxybutanoate is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference
Hazard	H315	Causes skin irritation	[5]
Hazard	H319	Causes serious eye irritation	[5]
Hazard	H335	May cause respiratory irritation	[5]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[5]
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection	[11]
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[5]

The material should be stored in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[\[12\]](#)[\[13\]](#) It is incompatible with strong oxidizing agents and strong bases.[\[13\]](#)

Conclusion

(S)-tert-butyl 3-hydroxybutanoate is a cornerstone chiral synthon for the pharmaceutical industry. Its well-defined chemical properties, coupled with established stereoselective synthesis routes, make it an indispensable tool for the development of enantiopure drugs. A thorough understanding of its reactivity, handling, and spectroscopic characteristics is essential for its effective and safe utilization in research and manufacturing.

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